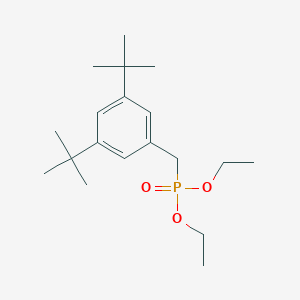

Diethyl 3,5-Di-tert-butylbenzylphosphonate

Description

Overview of Phosphonate (B1237965) Ester Chemistry and its Position in Organic Synthesis

Phosphonate esters are a class of organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom (C-PO(OR)₂). nih.gov This direct carbon-phosphorus (C-P) bond distinguishes them from phosphate (B84403) esters and provides significant chemical stability, particularly resistance to hydrolysis. nih.gov The development of phosphonate ester chemistry dates to the early 20th century, with major advancements in the post-war era. nih.gov

In organic synthesis, phosphonate esters are indispensable intermediates. nih.gov Their most prominent application is in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the formation of carbon-carbon double bonds, typically yielding alkenes with high (E)-stereoselectivity. wikipedia.orgalfa-chemistry.com The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org Unlike the related Wittig reaction, the HWE reaction uses phosphonate-stabilized carbanions that are more nucleophilic and less basic, and its water-soluble phosphate byproducts are easily removed, simplifying purification. wikipedia.orgalfa-chemistry.com

Significance of Benzylphosphonates as Synthetic Intermediates and Functional Molecules

Benzylphosphonates, the subclass to which Diethyl 3,5-Di-tert-butylbenzylphosphonate belongs, are particularly valuable reagents in organic synthesis. They serve as key precursors in the Horner-Wadsworth-Emmons reaction for the synthesis of stilbenes and their derivatives, which are compounds with important applications in materials science and pharmaceuticals. wikipedia.org The benzylphosphonate moiety provides a stable yet reactive carbanion precursor, ideal for olefination reactions.

Beyond their role as synthetic intermediates, the phosphonate group itself can be a "bioisostere" for phosphate groups in medicinal chemistry, offering similar steric and electronic properties but with enhanced stability against enzymatic cleavage. unh.edu This has led to the development of phosphonate-containing drugs, including antiviral and anticancer agents. researchgate.netnih.gov

Rationale for Focused Academic Investigation of Sterically Hindered Benzylphosphonates

The introduction of bulky substituents, such as the two tert-butyl groups found in this compound, creates significant steric hindrance around the benzylic position. This steric bulk is a primary motivator for focused academic study for several reasons:

Modified Reactivity: Steric hindrance can dramatically alter the course and rate of chemical reactions. In the context of the HWE reaction, bulky groups on the benzylphosphonate can influence the stereoselectivity of the resulting alkene. Forcing conditions may be required for reactions to proceed, which can lead to unusual or unexpected products. acs.org

Unique Molecular Conformations: The bulky tert-butyl groups force specific spatial arrangements of the molecule. X-ray crystallography studies on related compounds, such as α-hydroxy- and α-mesyloxy-3,5-di-tert-butylbenzylphosphonates, reveal that the phenyl ring is oriented to minimize steric repulsion from the phosphonate group. nih.govacs.org This fixed conformation can be a valuable design element in supramolecular chemistry and materials science.

Enhanced Stability: The steric shielding provided by the tert-butyl groups can protect the molecule or functional groups derived from it from degradation. This is a key principle behind hindered phenol (B47542) antioxidants, a class to which the closely related compound Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate belongs. nih.gov

Biological Activity: Research on derivatives has shown that the 3,5-di-tert-butylbenzyl scaffold can impart notable biological effects. For instance, α-hydroxy- and α-mesyloxy-3,5-di-tert-butylbenzylphosphonates have demonstrated significant in vitro cytostatic effects against human breast carcinoma and melanoma cell lines. acs.org

These factors provide a strong rationale for investigating how the specific steric environment in molecules like this compound influences their chemical and physical properties.

Historical Context and Evolution of Research on Phosphonate Derivatives

The field of organophosphorus chemistry began with early explorations in the 19th century, with the first synthesis of bisphosphonates reported in 1897. unh.edu However, the most foundational reaction for preparing phosphonate esters, the Michaelis-Arbuzov reaction, was discovered in 1898. nih.govresearchgate.net This reaction, which involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, remains a cornerstone of C-P bond formation. nih.gov

In 1958, Leopold Horner reported a modification of the Wittig reaction using phosphine (B1218219) oxide-stabilized carbanions, which was soon followed by the work of Wadsworth and Emmons employing the more accessible phosphonate esters, establishing the Horner-Wadsworth-Emmons reaction. wikipedia.org This development significantly broadened the utility of phosphonates in synthetic chemistry. Over the subsequent decades, research has focused on refining these reactions, developing new catalysts, and expanding the scope to include a vast array of phosphonate derivatives for applications ranging from agriculture to medicine. nih.gov

Scope and Objectives of Advanced Academic Inquiry into this compound

While dedicated studies on this compound are not prominent in the existing literature, a focused academic inquiry into this specific compound would likely pursue several key objectives, based on the chemistry of its analogues:

Synthesis and Characterization: The primary objective would be to establish an efficient synthesis protocol, likely via a Michaelis-Arbuzov reaction between 3,5-di-tert-butylbenzyl halide and triethyl phosphite. Full characterization using modern spectroscopic techniques (NMR, MS, IR) would provide foundational data.

Comparative Reactivity Studies: A central goal would be to investigate its reactivity in the Horner-Wadsworth-Emmons reaction. Comparing the yields, reaction rates, and stereochemical outcomes against less hindered benzylphosphonates (like diethyl benzylphosphonate) and its functionalized analogue (diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate) would quantify the impact of steric hindrance and the absence of the 4-hydroxy group.

Exploration as a Synthetic Building Block: Research would aim to use the compound as an intermediate for synthesizing novel, sterically encumbered stilbenes or other complex architectures. The properties of these resulting materials could then be investigated.

Investigation of Physicochemical Properties: A thorough study would characterize its thermal stability, solubility, and other physical properties, which are influenced by the bulky, lipophilic tert-butyl groups.

Detailed Research Findings on Related Sterically Hindered Benzylphosphonates

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Diethyl α-hydroxy-3,5-di-tert-butylbenzylphosphonate | MCF-7 (Breast Carcinoma) | 16.4 |

| Diethyl α-mesyloxy-3,5-di-tert-butylbenzylphosphonate | MCF-7 (Breast Carcinoma) | 28.0 |

| A2058 (Melanoma) | 34.9 |

Furthermore, the physical properties of the widely used antioxidant analogue, Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate, have been well-documented and serve as a reference point for the target compound.

| Property | Value |

|---|---|

| Molecular Weight | 356.4 g/mol |

| Molecular Formula | C₁₉H₃₃O₄P |

| XLogP3-AA (Lipophilicity) | 4.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 8 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H33O3P |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

1,3-ditert-butyl-5-(diethoxyphosphorylmethyl)benzene |

InChI |

InChI=1S/C19H33O3P/c1-9-21-23(20,22-10-2)14-15-11-16(18(3,4)5)13-17(12-15)19(6,7)8/h11-13H,9-10,14H2,1-8H3 |

InChI Key |

ARRJQPBUVRVNBN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Diethyl 3,5 Di Tert Butylbenzylphosphonate

Classical and Conventional Phosphonylation Approaches

Traditional methods for creating the C-P bond in phosphonates, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, have long been the cornerstone of organophosphorus chemistry. nih.govwikipedia.org

Elaboration of the Michaelis-Arbuzov Reaction for Substituted Benzyl (B1604629) Systems

The Michaelis-Arbuzov reaction, first described in the late 19th and early 20th centuries, is a widely employed method for synthesizing phosphonates. nih.gov The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In the context of synthesizing Diethyl 3,5-Di-tert-butylbenzylphosphonate, this would involve the reaction of triethyl phosphite with 3,5-di-tert-butylbenzyl halide (chloride or bromide).

The reaction proceeds via an S(_N)2 attack of the nucleophilic phosphorus atom of the triethyl phosphite on the electrophilic benzylic carbon of the 3,5-di-tert-butylbenzyl halide. This initial step forms a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced halide anion attacks one of the ethyl groups on the phosphonium intermediate in another S(_N)2 reaction, leading to the formation of the desired this compound and an ethyl halide as a byproduct. wikipedia.org

While broadly applicable, the Michaelis-Arbuzov reaction often necessitates elevated temperatures, particularly for less reactive halides. frontiersin.org This can be a drawback when dealing with thermally sensitive substrates. A significant challenge in this reaction is the potential for the newly formed ethyl halide to react with the starting triethyl phosphite, leading to the formation of diethyl ethylphosphonate as a byproduct and resulting in a mixture of products. nih.govfrontiersin.org To circumvent some of these issues, variations of the reaction have been developed, including the use of Lewis acid catalysts which can alter the reaction mechanism and conditions. nih.gov Another approach involves a one-flask protocol for the conversion of benzylic alcohols directly to phosphonates by treatment with triethyl phosphite in the presence of zinc iodide, avoiding the pre-formation of the benzyl halide. acs.org

Application of the Michaelis-Becker Reaction in Phosphonate (B1237965) Synthesis

The Michaelis-Becker reaction provides an alternative route to phosphonates and involves the reaction of a dialkyl phosphite with an alkyl halide in the presence of a strong base. wikipedia.org For the synthesis of this compound, this would entail the deprotonation of diethyl phosphite (also known as diethyl H-phosphonate) to generate a phosphonate anion, which then acts as a nucleophile, attacking the 3,5-di-tert-butylbenzyl halide.

This method can often be performed under milder conditions than the Michaelis-Arbuzov reaction. frontiersin.org However, the use of strong bases can sometimes lead to side reactions. frontiersin.org Phase-transfer catalysis has been successfully employed to facilitate the Michaelis-Becker reaction, allowing for the use of aqueous and organic solvent systems and often leading to higher yields, especially for bulky substrates. tandfonline.comresearchgate.net For instance, the use of benzyl triethyl ammonium (B1175870) chloride as a phase-transfer catalyst in a two-phase system of water and an organic solvent has been shown to be effective in the preparation of various dialkyl alkyl phosphonates. tandfonline.com This approach can be particularly beneficial for synthesizing sterically hindered phosphonates like this compound.

Catalytic Approaches for Carbon-Phosphorus Bond Formation

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-P bonds, offering milder reaction conditions and broader functional group tolerance compared to classical methods. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of Benzyl Halides with H-Phosphonates

Palladium-catalyzed cross-coupling reactions have been efficiently utilized for the synthesis of benzylphosphonates. organic-chemistry.org This methodology involves the reaction of a benzyl halide with a dialkyl H-phosphonate in the presence of a palladium catalyst and a suitable ligand. rsc.org An efficient catalytic system often consists of a palladium source like Pd(OAc)(_2) or Pd(_2)(dba)(_3), and a bulky phosphine (B1218219) ligand such as Xantphos. organic-chemistry.org The reaction is typically carried out in the presence of a base, for example, N,N-diisopropylethylamine (DIPEA).

The catalytic cycle is believed to involve the oxidative addition of the benzyl halide to the Pd(0) complex, followed by reaction with the H-phosphonate and subsequent reductive elimination to yield the benzylphosphonate and regenerate the Pd(0) catalyst. researchgate.net These reactions generally proceed under mild conditions and have been shown to be applicable to a wide range of substituted benzyl halides and H-phosphonate diesters, affording the desired products in high yields. organic-chemistry.org

| Catalyst System | Base | Substrates | Yield (%) | Reference |

| Pd(OAc)₂ / Xantphos | DIPEA | Benzyl halides, Diethyl H-phosphonate | High | organic-chemistry.org |

| Pd₂(dba)₃ / Xantphos | DIPEA | Benzyl halides, Diethyl H-phosphonate | High | rsc.org |

Copper-Catalyzed and Nickel-Catalyzed Phosphonylation Protocols

Copper and nickel catalysts have also proven effective in mediating the formation of C-P bonds. Copper-catalyzed reactions, for instance, have been developed for the O-alkenylation and O-arylation of phosphonates. nih.govacs.org While direct copper-catalyzed C-P bond formation with benzyl halides is less commonly reported for this specific target, related copper-catalyzed reactions involving P-H/C-H functionalization demonstrate the potential of copper in this field. rsc.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative for C-P bond formation. acs.org These methods can involve the coupling of aryl pivalates with H-phosphonates, showcasing the versatility of nickel catalysis in activating different functional groups. acs.org Nickel catalysis has also been instrumental in the diversification of phosphine ligands through dearylation reactions, highlighting its utility in manipulating phosphorus-containing compounds. chemrxiv.orgethz.chchemrxiv.org The application of nickel catalysts to the direct phosphonylation of benzyl halides with dialkyl phosphites offers a promising avenue for the synthesis of compounds like this compound.

Photoredox-Catalyzed Methods for Aromatic Phosphonation

Visible-light photoredox catalysis has gained significant traction as a mild and sustainable method for forming C-P bonds. purdue.edupurdue.edu These reactions often proceed through radical intermediates, enabling transformations that are challenging to achieve through traditional thermal methods. nih.gov In the context of aromatic phosphonation, photoredox catalysis can facilitate the coupling of aryl halides with phosphites or H-phosphonates. nih.gov

A typical photoredox catalytic cycle involves the excitation of a photocatalyst by visible light, followed by an electron transfer process with one of the reactants to generate a radical intermediate. For example, an aryl halide can be reduced by the excited photocatalyst to form an aryl radical, which then reacts with a phosphorus-containing species. purdue.edu Various photocatalysts, including ruthenium and iridium complexes, as well as organic dyes and metal-free systems like 10H-phenothiazine, have been employed. nih.govchemrxiv.orgnih.gov These methods are often characterized by their mild reaction conditions, broad functional group tolerance, and the ability to be performed in environmentally benign solvents, sometimes even in aqueous mixtures. nih.gov

| Catalyst | Reactants | Conditions | Key Feature | Reference |

| 10H-phenothiazine | Aryl halides, Trialkyl phosphites | Visible light | Metal-free, aqueous solvent mixtures | nih.govchemrxiv.org |

| Ruthenium or Iridium complexes | Aryl diazonium salts, H-phosphonates | Visible light | Mild conditions | nih.gov |

| 9,10-dicyanoanthracene (DCA) | Heteroarene halides, Trisubstituted phosphites | Visible light, aerobic | Dichromatic catalysis | nih.gov |

Transition Metal-Free Catalytic Systems for Benzylphosphonate Formation

The synthesis of benzylphosphonates has traditionally relied on methods that can involve transition metal catalysts. However, the drive towards more sustainable and cost-effective chemistry has spurred the development of transition metal-free catalytic systems. A notable example is the use of a polyethylene (B3416737) glycol (PEG) and potassium iodide (KI) catalytic system for the synthesis of benzylphosphonates from benzyl halides. frontiersin.orgnih.gov

This system operates under mild, ecofriendly conditions and avoids the use of volatile and toxic organic solvents. nih.gov In this protocol, PEG serves not only as a recyclable, non-volatile reaction medium but also acts as a phase-transfer catalyst (PTC). frontiersin.org The reaction mechanism involves the in situ formation of benzyl iodide from the corresponding benzyl chloride or bromide via a Finkelstein reaction, facilitated by KI. PEG enhances the nucleophilicity of the iodide ion by chelating the potassium cation, thereby accelerating the conversion. frontiersin.orgnih.gov The highly reactive benzyl iodide then undergoes a nucleophilic attack by a dialkyl phosphite, typically in the presence of a base like potassium carbonate (K₂CO₃), to yield the desired benzylphosphonate. frontiersin.org

The key advantages of the PEG/KI system are its operational simplicity, excellent product yields, and adherence to the principles of green chemistry by avoiding hazardous materials. nih.gov

Table 1: Synthesis of Benzylphosphonates using PEG/KI Catalytic System

| Entry | Benzyl Halide | Dialkyl Phosphite | Yield (%) |

| 1 | Benzyl chloride | Diethyl phosphite | 95 |

| 2 | 4-Methylbenzyl chloride | Diethyl phosphite | 92 |

| 3 | 4-Methoxybenzyl chloride | Diethyl phosphite | 94 |

| 4 | 4-Chlorobenzyl chloride | Diethyl phosphite | 90 |

| 5 | Benzyl bromide | Diethyl phosphite | 96 |

Data adapted from a study on sustainable synthesis of benzyl phosphonates. frontiersin.org

Novel and Green Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing novel and environmentally benign strategies for the preparation of benzylphosphonates. These methods aim to reduce reaction times, minimize waste, and utilize less hazardous reagents.

Direct Conversion from Benzylic Alcohols via Zinc Iodide Mediation

A significant green innovation is the direct, one-flask conversion of benzylic alcohols to the corresponding benzylphosphonates, circumventing the need to first convert the alcohol to a halide. nih.gov This transformation is effectively mediated by zinc iodide (ZnI₂), which acts as a Lewis acid catalyst. nih.gov In this procedure, the benzylic alcohol is treated with triethyl phosphite in the presence of zinc iodide, typically at reflux in a solvent like toluene (B28343) or THF. nih.gov

The reaction is believed to proceed through the activation of the benzylic alcohol by ZnI₂, facilitating the nucleophilic attack by triethyl phosphite. This method provides a convenient and more direct alternative to the traditional Michaelis-Arbuzov reaction, which requires the pre-formation of a benzyl halide. nih.gov The procedure has been shown to be effective for a range of substituted benzyl alcohols, affording good to excellent yields of the corresponding diethyl benzylphosphonates. nih.gov

Table 2: Zinc Iodide-Mediated Conversion of Benzyl Alcohols to Diethyl Benzylphosphonates

| Entry | Benzyl Alcohol | Solvent | Yield (%) |

| 1 | Benzyl alcohol | Toluene | 84 |

| 2 | 3-Bromobenzyl alcohol | Toluene | 86 |

| 3 | 4-Methoxybenzyl alcohol | THF | 83 |

| 4 | 3,4-Dimethylbenzyl alcohol | Toluene | 85 |

Data represents isolated yields from a study on the direct conversion of benzylic alcohols. nih.gov

Microwave-Assisted and Ultrasound-Promoted Synthetic Pathways

The application of microwave irradiation and ultrasound has emerged as a powerful tool in green chemistry to accelerate organic reactions. nih.govhielscher.com

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times in the synthesis of phosphonates, often leading to higher yields and cleaner reactions compared to conventional heating methods. bohrium.comrsc.org For instance, the Pudovik reaction, the addition of dialkyl phosphites to aldehydes, can be performed under solvent-free conditions using microwave irradiation, often with a solid catalyst like sodium carbonate. bohrium.comresearchgate.net This approach has been successfully applied to the synthesis of various α-hydroxy-benzylphosphonates. bohrium.comresearchgate.net While the direct microwave-assisted Michaelis-Arbuzov reaction of 3,5-di-tert-butylbenzyl halide with triethyl phosphite is not extensively documented, the principles suggest it would be a viable and efficient method. nih.govrsc.org Microwave-assisted syntheses often benefit from solvent-free conditions, further enhancing their green credentials. cem.com

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. hielscher.com The mechanical and thermal effects of acoustic cavitation can promote mass transfer and activate reactants. hielscher.com Ultrasound has been applied to the Michaelis-Arbuzov reaction; however, studies have shown that in certain cases, such as with silyl (B83357) derivatives or in the synthesis of methylene (B1212753) diphosphonates, it can promote the formation of by-products. tandfonline.comtandfonline.com This suggests that while ultrasound can be a useful tool, careful optimization is required for each specific substrate to avoid undesired side reactions. tandfonline.com

Solvent-Free and Aqueous-Based Reaction Conditions for Sustainable Synthesis

The development of solvent-free and aqueous-based reaction conditions is a cornerstone of sustainable synthesis, aiming to minimize the use of volatile organic compounds (VOCs).

Solvent-Free Conditions: As mentioned, microwave-assisted syntheses are often conducted under solvent-free (neat) conditions. cem.com For example, the reaction of aldehydes with dialkyl phosphites can be carried out by adsorbing the reactants onto a mineral support like alumina (B75360) and irradiating the mixture with microwaves. researchgate.netcem.com The PEG/KI system, while using a liquid medium, is also considered a green alternative as PEG is a non-volatile and recyclable solvent. frontiersin.orgnih.gov

Aqueous-Based Conditions: Performing reactions in water is highly desirable from an environmental perspective. While the hydrolysis of phosphites can be a challenge, certain catalytic systems enable the synthesis of phosphonates in aqueous media. For example, the synthesis of α-hydroxyphosphonates has been reported in the aqueous phase using catalysts like β-cyclodextrin. mdpi.com The development of water-tolerant methodologies for the Michaelis-Arbuzov or related reactions for preparing compounds like this compound remains an active area of research. nih.gov The PEG/KI system also represents a step towards reducing reliance on traditional organic solvents, as PEG is water-soluble, which can simplify catalyst/medium recycling. frontiersin.org

Stereoselective Synthesis and Chiral Induction

The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly for applications in life sciences and materials science.

Strategies for Diastereoselective Control in Benzylphosphonate Formation

Achieving diastereoselective control in the formation of benzylphosphonates requires the presence of at least one pre-existing stereocenter in the molecule and a reaction that allows for the controlled formation of a second stereocenter. For a compound like this compound, this would typically involve introducing a substituent at the α-carbon (the carbon bearing the phosphonate group).

The formation of an α-substituted benzylphosphonate creates a new chiral center. If another chiral center is already present in the molecule (either in the benzyl moiety or in the phosphonate ester group), the product will be a mixture of diastereomers. Diastereoselective synthesis aims to favor the formation of one diastereomer over the other.

Common strategies for achieving diastereoselective control include:

Substrate Control: Utilizing a chiral substrate where the existing stereocenter directs the incoming reagent to one face of the molecule. For example, the reaction of a chiral α-substituted benzyl halide with triethyl phosphite could proceed with a degree of diastereoselectivity depending on the nature of the substituent and the reaction conditions.

Auxiliary Control: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

Reagent Control: Using a chiral reagent to differentiate between the two faces of a prochiral substrate.

While specific, highly diastereoselective methods for the synthesis of α-substituted Diethyl 3,5-Di-tert-butylbenzylphosphonates are not widely reported, the general principles of asymmetric synthesis are applicable. Research in the diastereoselective synthesis of related structures, such as β-amidophosphonates, demonstrates that control over stereochemistry in phosphonate synthesis is an achievable goal. documentsdelivered.com

Enantioselective Approaches Utilizing Chiral Catalysts and Ligands

The asymmetric synthesis of phosphonates is a significant area of research, with chiral phosphonates serving as crucial building blocks in medicinal chemistry and as chiral ligands in catalysis. mdpi.comnih.gov The development of catalytic enantioselective methods for the synthesis of α-substituted phosphonates has been a major focus, primarily through the hydrophosphonylation of imines and aldehydes. organic-chemistry.orgacs.org

Chiral Brønsted Acid Catalysis

One of the most successful strategies for the enantioselective hydrophosphonylation of imines involves the use of chiral Brønsted acids. acs.org Catalysts derived from (R)-BINOL, such as cyclic phosphoric acids, have been shown to effectively catalyze the addition of dialkyl phosphites to aldimines, yielding α-amino phosphonates with high enantioselectivity. acs.orgscilit.com

In a typical reaction mechanism, the chiral Brønsted acid activates the imine by protonating the nitrogen atom. acs.org The chiral environment created by the catalyst then directs the nucleophilic attack of the phosphite to one face of the imine, resulting in the preferential formation of one enantiomer. chemtube3d.com A proposed transition state involves a nine-membered ring where the phosphoric acid acts as a bifunctional catalyst, activating both the imine and the phosphite. acs.org

For the hypothetical enantioselective synthesis of a chiral analogue of this compound, one could envision a similar approach starting from a corresponding prochiral imine. The steric bulk of the 3,5-di-tert-butylbenzyl group would likely play a significant role in the stereochemical outcome.

The table below summarizes the results of enantioselective hydrophosphonylation of various imines using a chiral Brønsted acid catalyst derived from (R)-BINOL, illustrating the potential of this approach.

Table 1: Enantioselective Hydrophosphonylation of Imines Catalyzed by a Chiral Brønsted Acid

| Entry | Imine Substrate | Dialkyl Phosphite | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | N-Benzylideneaniline | Diisopropyl phosphite | 85 | 88 |

| 2 | N-(4-Methoxybenzylidene)aniline | Diisopropyl phosphite | 92 | 90 |

| 3 | N-(4-Nitrobenzylidene)aniline | Diisopropyl phosphite | 88 | 85 |

Note: The data in this table is representative of the synthesis of α-amino phosphonates and is provided to illustrate the efficacy of the catalytic system in a related class of compounds.

Chiral Metal Complex Catalysis

Chiral metal complexes have also been extensively used as catalysts for the enantioselective Pudovik reaction. organic-chemistry.org A notable example is the use of a tethered bis(8-quinolinato) (TBOx) aluminum(III) complex, which has been shown to be highly effective in the enantioselective addition of phosphites to both aldehydes and aldimines. organic-chemistry.org This catalytic system can achieve high yields and enantioselectivities with low catalyst loadings. organic-chemistry.org

The success of these catalysts is attributed to the formation of a rigid chiral environment around the metal center, which effectively controls the facial selectivity of the nucleophilic attack by the phosphite. The nature of the ligand and the metal are critical for both the reactivity and the enantioselectivity of the reaction. mdpi.com

Adapting this methodology to the synthesis of this compound would likely involve the asymmetric addition of diethyl phosphite to 3,5-di-tert-butylbenzaldehyde. The choice of a suitable chiral ligand would be crucial to accommodate the sterically demanding substrate and achieve high enantioselectivity.

The following table presents data from the enantioselective Pudovik reaction of aldehydes catalyzed by a chiral TBOx aluminum complex, demonstrating the potential of this strategy.

Table 2: Enantioselective Pudovik Reaction of Aldehydes with a Chiral TBOx Aluminum Catalyst

| Entry | Aldehyde | Phosphite | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Bis(2,2,2-trifluoroethyl) phosphite | 98 | 97 |

| 2 | 4-Chlorobenzaldehyde | Bis(2,2,2-trifluoroethyl) phosphite | 97 | 96 |

| 3 | 2-Naphthaldehyde | Bis(2,2,2-trifluoroethyl) phosphite | 95 | 98 |

Note: This data is for the synthesis of α-hydroxy phosphonates and serves as an illustration of the catalyst's effectiveness in a related reaction.

Reactivity and Mechanistic Investigations of Diethyl 3,5 Di Tert Butylbenzylphosphonate

Nucleophilic Reactivity of the Phosphonate (B1237965) Carbanion

The presence of the phosphonate group acidifies the benzylic proton, allowing for the formation of a stabilized carbanion upon treatment with a suitable base. This carbanion is a potent nucleophile and a key intermediate in various carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons olefination.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of a stabilized phosphonate carbanion, in this case, derived from Diethyl 3,5-Di-tert-butylbenzylphosphonate, with a carbonyl compound. wikipedia.orgresearchgate.net

The reaction mechanism commences with the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom, forming a phosphonate carbanion. wikipedia.org This nucleophilic carbanion then adds to the carbonyl group of an aldehyde or ketone in what is typically the rate-limiting step. wikipedia.org This addition leads to the formation of diastereomeric intermediates, which subsequently undergo elimination to yield an alkene and a water-soluble dialkylphosphate salt. wikipedia.orgorganic-chemistry.org

A significant advantage of the HWE reaction is its high stereoselectivity, generally favoring the formation of (E)-alkenes, or trans-olefins. wikipedia.orgorganic-chemistry.org This selectivity is primarily under thermodynamic control, arising from the reversibility of the initial addition step, which allows for equilibration to the more stable intermediate that leads to the (E)-alkene. youtube.com The steric bulk of the substituents on both the phosphonate and the carbonyl compound plays a crucial role in dictating the stereochemical outcome. The large 3,5-di-tert-butylbenzyl group on the phosphonate would be expected to strongly influence the transition state, further promoting the formation of the sterically less hindered (E)-alkene.

Several factors are known to influence the kinetics and stereoselectivity of the HWE reaction, as detailed in the table below.

| Factor | Influence on Reaction |

|---|---|

| Base and Counterion | The choice of base (e.g., NaH, BuLi) and its counterion (Li+, Na+) can affect the reversibility of the initial addition step and thus the E/Z selectivity. Lithium counterions, for example, do not typically interfere with the formation of the intermediate oxaphosphetane. organic-chemistry.org |

| Solvent | The polarity and coordinating ability of the solvent can influence the aggregation of intermediates and the reaction rate. |

| Temperature | Lowering the reaction temperature can sometimes favor kinetic control, potentially altering the stereochemical outcome. researchgate.net |

| Structure of Phosphonate | Electron-withdrawing groups on the phosphonate stabilize the carbanion. youtube.com The steric bulk of the ester groups (e.g., diethyl vs. diisopropyl) can also modify selectivity. alfa-chemistry.com |

| Structure of Carbonyl | Aldehydes are generally more reactive than ketones. Steric hindrance on the aldehyde or ketone can significantly impact the rate and selectivity. researchgate.net |

The mechanism of the HWE reaction is closely related to that of the Wittig reaction. organic-chemistry.org Following the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon, a betaine-like intermediate is formed. This intermediate cyclizes to form a four-membered heterocyclic ring known as an oxaphosphetane. organic-chemistry.orgalfa-chemistry.com

The stereochemistry of the final alkene product is determined by the geometry of this oxaphosphetane intermediate and the subsequent syn-elimination of the dialkylphosphate. youtube.com The initial addition can lead to two diastereomeric intermediates (erythro and threo). If the initial addition is reversible, these intermediates can equilibrate. Steric factors generally favor the threo intermediate, which, upon syn-elimination, yields the (E)-alkene. The steric approach control model suggests that the antiperiplanar approach of the carbanion to the carbonyl is favored, which places the larger substituents in an anti-relationship, leading to the thermodynamically preferred (E)-product after bond rotation and cyclization. organic-chemistry.orgalfa-chemistry.com

While the reaction with aldehydes and ketones is the most prominent application, the carbanion generated from this compound is a versatile nucleophile that can react with a range of other electrophiles. This reactivity extends the synthetic utility of the parent compound beyond olefination.

The phosphonate-stabilized carbanion is generally more nucleophilic but less basic than the phosphonium (B103445) ylides used in the classic Wittig reaction. wikipedia.org This allows it to participate in reactions such as alkylations with alkyl halides, providing a route to more substituted phosphonates. The reaction of the carbanion with other electrophiles, such as epoxides or acyl chlorides, can also be envisaged, leading to a variety of complex molecular structures. The primary synthetic utility lies in the formation of new carbon-carbon bonds under conditions that are often mild and highly selective. researchgate.net The reaction products, particularly the functionalized olefins from HWE reactions, are valuable intermediates in the synthesis of natural products and other complex organic molecules. researchgate.netalfa-chemistry.com

Transformations Involving the Phosphonate Ester Functionality

The diethyl phosphonate ester group in this compound can undergo several transformations, most notably hydrolysis and dealkylation, to yield the corresponding phosphonic acid. These reactions are crucial for unmasking the phosphonic acid moiety, which is often the desired functional group in various applications.

The hydrolysis of phosphonate esters can be achieved under both acidic and basic conditions, typically proceeding in two consecutive steps to remove the two ethyl groups. nih.govnih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis is generally initiated by the protonation of the phosphoryl oxygen atom of the P=O group. This increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. nih.gov This process typically follows an AAc2 mechanism, involving P-O bond cleavage. nih.gov The hydrolysis of the second ester group to yield the final phosphonic acid is often the rate-determining step. nih.gov The rate of hydrolysis can be influenced by the concentration of the acid and the reaction temperature. nih.gov Studies on related phosphonates have shown that the reaction kinetics can be modeled using pseudo-first-order rate constants for each step. nih.gov

Base-Catalyzed Hydrolysis: In alkaline hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the electrophilic phosphorus atom. nih.gov This is also a two-step process, with the rate being significantly influenced by steric hindrance around the phosphorus center. nih.gov The bulky di-tert-butyl groups on the benzyl (B1604629) ring and the ethyl ester groups would be expected to decrease the rate of hydrolysis compared to less sterically hindered phosphonates. For instance, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate under alkaline conditions, highlighting the profound impact of steric bulk. nih.gov

The table below summarizes key aspects of phosphonate ester hydrolysis.

| Condition | General Mechanism | Key Factors Influencing Rate |

|---|---|---|

| Acid-Catalyzed | Protonation of P=O, followed by nucleophilic attack of H₂O (AAc2). nih.gov | Acid concentration, temperature, electronic effects of substituents (electron-withdrawing groups increase the rate). nih.govnih.gov |

| Base-Catalyzed | Direct nucleophilic attack of OH⁻ on the phosphorus atom. nih.gov | Base concentration, temperature, steric hindrance (increased bulk decreases the rate). nih.gov |

Dealkylation offers an alternative, often milder, method for converting phosphonate esters to phosphonic acids, avoiding the harsh conditions of strong acid or base hydrolysis. researchgate.net A common method involves the use of silyl (B83357) halides, particularly iodotrimethylsilane (B154268) (TMSI) or bromotrimethylsilane (B50905) (TMSBr). researchgate.netrsc.org

The reaction with a silyl halide proceeds via nucleophilic attack of the phosphoryl oxygen on the silicon atom, followed by the attack of the halide ion on the carbon of the ethyl group, cleaving the C-O bond. This process forms a bis(trimethylsilyl) phosphonate intermediate and ethyl halide. researchgate.net Subsequent mild hydrolysis (solvolysis) with water or an alcohol readily cleaves the silyl esters to afford the phosphonic acid. researchgate.netrsc.org

Several factors influence the rate and efficiency of dealkylation:

Reagent Choice: The reactivity of the silyl halide is critical. Iodotrimethylsilane is generally more reactive than chlorotrimethylsilane (B32843) (TMSCl), which may require higher temperatures or the addition of iodide salts to achieve reasonable reaction rates. nih.govgoogle.com

Solvent: The choice of solvent can significantly accelerate the reaction. For instance, using a solvent like chlorobenzene (B131634) or DMF with TMSCl can reduce reaction times from days to hours compared to solvent-free conditions. google.com

Alkyl Group: The nature of the alkyl ester group influences the rate of cleavage.

Substrate Sterics: While the reaction is generally tolerant of various functional groups, significant steric hindrance on the substrate can affect the reaction rate. rsc.orgnih.gov

Critical Analysis of Side Reactions and Optimization in the McKenna Reaction

The McKenna reaction, which utilizes bromotrimethylsilane (BTMS) for the dealkylation of dialkyl phosphonates to phosphonic acids, is a widely used and generally mild procedure. However, its application to complex molecules like this compound requires a critical analysis of potential side reactions. The versatile nature of BTMS means it can react with other functional groups, leading to undesired byproducts. mdpi.com

Common side reactions include the cleavage of other ester groups, such as tert-butyl carboxyesters, and the formation of decomposition products. mdpi.com The reaction of BTMS with the phosphonate ester generates a bis(trimethylsilyl) ester intermediate and an alkyl bromide (in this case, ethyl bromide). This alkyl bromide can then act as an alkylating agent if other nucleophilic sites are present in the molecule. Furthermore, trace amounts of water can lead to the formation of HBr, which can catalyze other unwanted reactions. researchgate.net

Optimization of the McKenna reaction for sterically hindered substrates like this compound focuses on minimizing these side pathways. Key strategies include:

Strictly Anhydrous Conditions: Ensuring all glassware is thoroughly dried and using anhydrous solvents is crucial to prevent the formation of HBr. researchgate.net

Use of a Base: The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA), can be employed to scavenge any HBr that may form, thus preventing acid-catalyzed side reactions. researchgate.net However, caution is advised as excess amine can sometimes promote other side reactions, such as N-alkylation if amine functionalities are present. researchgate.net

Temperature and Time Control: While the McKenna reaction is often carried out overnight, monitoring the reaction (e.g., by ³¹P NMR) can help determine the minimum time required for complete dealkylation, reducing the opportunity for side product formation. acs.org Lowering the temperature can also decelerate side reactions. researchgate.net

Table 1: Potential Side Reactions in the McKenna Reaction of this compound An interactive data table based on the data in the text.

| Side Reaction Type | Description | Potential Cause | Mitigation Strategy |

| Ether Cleavage | Cleavage of the diethyl phosphonate ether linkages beyond the desired silylation. | Reaction with BTMS, especially at higher temperatures. | Use of minimal necessary BTMS, temperature control. |

| Aromatic Bromination | Electrophilic bromination of the electron-rich di-tert-butylbenzyl ring. | Formation of HBr from trace water, which can react with BTMS to form Br₂. | Strictly anhydrous conditions, use of a non-nucleophilic base. |

| Benzylic Bromination | Radical bromination at the benzylic position. | Presence of radical initiators (light, impurities). | Conducting the reaction in the dark, under an inert atmosphere. |

Reactivity of the Substituted Benzyl Moiety

Electrophilic and Radical Functionalization of the Di-tert-butylbenzyl Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the two tert-butyl groups. In electrophilic aromatic substitution (EAS), alkyl groups are generally activating and ortho-, para-directing. nih.gov The tert-butyl group directs incoming electrophiles to the ortho and para positions through an inductive electron-donating effect. nih.gov

However, the large steric bulk of the tert-butyl groups severely hinders attack at the ortho positions (C2 and C6). nih.gov Consequently, electrophilic substitution on the 3,5-di-tert-butylbenzyl ring is strongly directed to the para position (C4) and, to a much lesser extent, the remaining ortho position (relative to the benzylphosphonate group). For instance, nitration of t-butylbenzene yields a high proportion of the para isomer (around 75-80%) with a significantly smaller amount of the ortho isomer (around 12-16%). nih.govnih.gov For the di-substituted ring of the title compound, electrophilic attack will predominantly occur at the C4 position, which is para to one tert-butyl group and ortho to the other, but still sterically accessible compared to C2 and C6.

Radical functionalization offers an alternative pathway for modifying the molecule. Radical C-H functionalization reactions, often initiated by hydrogen-atom transfer (HAT), can target C(sp³)–H bonds. pku.edu.cn For this compound, the most likely site for radical attack is the benzylic position (the CH₂ group), as the resulting benzylic radical is stabilized by resonance with the aromatic ring. This pathway could be exploited for benzylic halogenation or oxidation under radical conditions.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on the Di-tert-butylbenzyl Ring An interactive data table based on the data in the text.

| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |

| C2, C6 | Ortho to a t-butyl group (activating) | High | Very Low |

| C4 | Para to one t-butyl group, ortho to the other (activating) | Moderate | High (Major Product) |

Investigation of Phosphono Migration Phenomena and Mechanisms

Phosphono group migrations, such as the phosphonate-phosphate rearrangement, are known phenomena in organophosphorus chemistry. These rearrangements typically involve the migration of a phosphoryl group from a carbon or nitrogen atom to an adjacent oxygen atom, or vice versa. acs.orgnih.gov A common example is the base-induced isomerization of α-hydroxyphosphonates to phosphates, a transformation known as the phospha-Brook rearrangement. researchgate.net

The mechanism of these migrations often proceeds through the formation of a short-lived, three-membered ring intermediate (e.g., an oxaphosphirane) or involves the generation of a carbanion adjacent to the phosphonate group. researchgate.netacs.org For instance, the phosphonate–phosphinate rearrangement can be induced by deprotonation at a benzylic position using a strong base, leading to a configurationally unstable benzylic carbanion that subsequently rearranges. acs.orgnih.gov

In the context of this compound, a hypothetical migration would involve the movement of the phosphonate group. For a 1,2-migration to an adjacent carbon on the aromatic ring, this would be mechanistically challenging. A more plausible scenario for migration would involve derivatives of the title compound, for example, if the benzylic carbon were to be hydroxylated. In such an α-hydroxy derivative, a base-catalyzed phospha-Brook rearrangement could potentially occur, leading to the corresponding phosphate (B84403) ester. However, specific studies on phosphono migration originating directly from the unsubstituted benzylic position of this compound are not prominently documented, suggesting this is not a common transformation under typical reaction conditions.

Diazo Transfer Reactions for Novel Derivatization

Diazo transfer reactions provide a powerful method for the synthesis of α-diazophosphonates, which are versatile intermediates for further chemical transformations. This reaction can be applied to benzylphosphonates like this compound to introduce a diazo group at the benzylic position, enabling novel derivatizations.

The typical procedure involves the deprotonation of the benzylic carbon with a strong base, such as potassium tert-butoxide (KOtBu), followed by reaction with a diazo transfer agent, most commonly tosyl azide (B81097) (TsN₃). The resulting carbanion attacks the terminal nitrogen of the azide, leading to the formation of the α-diazo-α-arylphosphonate and tosylamide as a byproduct. Studies have shown this method is general and tolerates various functional groups on the aromatic ring. researchgate.net

The steric hindrance presented by the 3,5-di-tert-butyl groups can influence the reaction rate. While electron-rich and electron-poor substrates generally react well, significant steric bulk near the reaction center can sometimes lead to lower yields. researchgate.net Nevertheless, this transformation provides a direct route to α-diazo-3,5-di-tert-butylbenzylphosphonate, a precursor for generating carbenes or carbenoids. These reactive species can then be used in a variety of subsequent reactions, including cyclopropanations, X-H insertions, and cycloadditions, opening up a wide range of possibilities for novel derivatives.

Table 3: Components for the Diazo Transfer Reaction An interactive data table based on the data in the text.

| Component | Role | Example |

| Substrate | Phosphonate Precursor | This compound |

| Base | Deprotonation of Benzylic Carbon | Potassium tert-butoxide (KOtBu) |

| Diazo Transfer Agent | Source of N₂ group | Tosyl azide (TsN₃) |

| Solvent | Reaction Medium | Benzene (B151609), THF |

Role of Steric Hindrance in Reaction Pathways and Selectivity

Steric hindrance is a defining characteristic of this compound, playing a crucial role in dictating its reactivity and the selectivity of its transformations. The two bulky tert-butyl groups at the 3 and 5 positions of the benzyl ring create a sterically crowded environment that governs the approach of reagents to different parts of the molecule.

This effect is most pronounced in reactions involving the aromatic ring. As discussed in section 3.3.1, while the tert-butyl groups electronically activate the ortho and para positions for electrophilic attack, their sheer size effectively blocks the ortho positions (C2 and C6). nih.gov This steric shield forces electrophiles to react almost exclusively at the less hindered C4 position, leading to high regioselectivity that might not be achieved with smaller alkyl substituents.

Advanced Spectroscopic and Structural Characterization of Diethyl 3,5 Di Tert Butylbenzylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the molecular environment can be constructed.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons, respectively, as well as their immediate electronic environment and neighboring atoms. For Diethyl 3,5-Di-tert-butylbenzylphosphonate, the spectra are predicted to show distinct signals corresponding to the ethoxy, benzyl (B1604629), and tert-butyl moieties.

The ¹H NMR spectrum reveals the proton framework. The two bulky tert-butyl groups are chemically equivalent, giving rise to a single, strong singlet integrating to 18 protons. The aromatic region displays signals for the three protons on the substituted benzene (B151609) ring. The benzylic methylene (B1212753) (CH₂) protons, adjacent to the phosphorus atom, appear as a characteristic doublet due to coupling with the ³¹P nucleus. The two ethoxy groups on the phosphonate (B1237965) moiety are also equivalent, each producing a quartet for the methylene (OCH₂) protons (coupled to the methyl protons) and a triplet for the terminal methyl (CH₃) protons.

The ¹³C NMR spectrum maps the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The signals for the carbons in the phosphonate group and the benzylic carbon exhibit splitting due to coupling with the phosphorus atom, a key diagnostic feature. rsc.orgnih.gov For instance, the benzylic carbon shows a large one-bond coupling constant (¹JC-P), while the carbons of the ethoxy groups show smaller two-bond (²JC-P) and three-bond (³JC-P) couplings. nih.govchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz. Data is estimated based on analogous structures like diethyl benzylphosphonate. rsc.orgnih.govchemicalbook.com

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| tert-Butyl CH₃ (18H) | δ ≈ 1.3 (s) | δ ≈ 31.5 |

| tert-Butyl C (quaternary) | - | δ ≈ 34.5 |

| Aromatic C (quaternary, attached to t-Bu) | - | δ ≈ 150 |

| Aromatic CH (ortho to CH₂P) | δ ≈ 7.1 (d) | δ ≈ 127 |

| Aromatic CH (para to CH₂P) | δ ≈ 7.0 (t) | δ ≈ 122 |

| Aromatic C (quaternary, attached to CH₂P) | - | δ ≈ 130 (d, ²JC-P ≈ 9 Hz) |

| Benzylic CH₂ (2H) | δ ≈ 3.2 (d, ²JH-P ≈ 22 Hz) | δ ≈ 33 (d, ¹JC-P ≈ 138 Hz) |

| Ethoxy OCH₂ (4H) | δ ≈ 4.0 (dq) | δ ≈ 62 (d, ²JC-P ≈ 7 Hz) |

| Ethoxy CH₃ (6H) | δ ≈ 1.2 (t) | δ ≈ 16 (d, ³JC-P ≈ 6 Hz) |

³¹P NMR is a highly specific and sensitive technique for detecting phosphorus-containing compounds. huji.ac.il Since ³¹P is a 100% abundant, spin-½ nucleus, it provides sharp signals over a wide chemical shift range, making it an excellent diagnostic tool for identifying the phosphonate functional group. huji.ac.ilresearchgate.net

For diethyl alkyl- or benzylphosphonates, a single resonance is typically observed in the proton-decoupled ³¹P NMR spectrum. The chemical shift for this compound is expected to fall within the characteristic range for benzylphosphonate esters, generally between +20 and +30 ppm (relative to 85% H₃PO₄). rsc.orgnih.govchemicalbook.com This distinct signal confirms the presence and electronic environment of the phosphorus atom within the phosphonate ester structure. In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the adjacent benzylic and ethoxy protons, confirming its position within the molecule. huji.ac.il

While 1D NMR spectra identify the basic components of a molecule, 2D NMR experiments are essential for establishing the precise connectivity between these components.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For the target molecule, COSY would show a clear cross-peak between the ethoxy methylene (OCH₂) protons and the ethoxy methyl (CH₃) protons, confirming the ethyl group structure. It would also show correlations between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would link the proton signals to their corresponding carbon signals in the table above, for example, definitively assigning the benzylic CH₂ proton signal to the benzylic carbon signal.

A correlation from the benzylic CH₂ protons to the quaternary aromatic carbon to which the side chain is attached.

Correlations from the tert-butyl protons to the quaternary aromatic carbons they are bonded to.

Correlations from the benzylic CH₂ protons to the ortho aromatic CH carbons.

A correlation from the ethoxy OCH₂ protons to the phosphorus atom, confirming the P-O-CH₂ linkage.

Together, these 2D NMR techniques provide unambiguous evidence for the complete bonding framework of the molecule, leaving no doubt as to its constitution.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful analytical technique used to measure the mass-to-charge ratio of ions with extremely high accuracy and precision. nih.gov This capability allows for the determination of a molecule's elemental formula and provides structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can determine the mass of a molecule to within a few parts per million (ppm). nih.govmdpi.com The molecular formula for this compound is C₁₉H₃₃O₃P. Its calculated monoisotopic mass is 340.21673 u.

An HRMS measurement would yield a mass value extremely close to this theoretical value (e.g., 340.2165 u). This high degree of accuracy allows for the confident determination of the elemental composition, as very few combinations of atoms could result in the same precise mass. This serves as a primary method for confirming the molecular formula of the compound.

When a molecule is ionized in a mass spectrometer (e.g., by electron ionization), the resulting molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is highly characteristic of the molecule's structure. mdpi.com The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. mdpi.com

For this compound, key fragmentation events would be expected to include:

Loss of an ethoxy group: Cleavage of a P-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃).

Loss of ethylene (B1197577): A common rearrangement pathway for ethyl esters, involving the loss of a neutral ethylene molecule (C₂H₄).

Benzylic cleavage: The most significant fragmentation would likely be the cleavage of the C-P bond, generating a stable 3,5-di-tert-butylbenzyl cation. This fragment would be highly indicative of the benzylphosphonate structure.

Loss of a tert-butyl group: Fragmentation of the benzyl cation via the loss of a tert-butyl radical (•C(CH₃)₃).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure | Neutral Loss |

| 312 | [M - C₂H₄]⁺ | Ethylene |

| 295 | [M - •OC₂H₅]⁺ | Ethoxy radical |

| 189 | [C₁₃H₂₁]⁺ (3,5-di-tert-butylbenzyl cation) | •P(O)(OC₂H₅)₂ |

| 133 | [C₁₃H₂₁ - C₄H₈]⁺ | Isobutylene from benzyl cation |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | - |

This fragmentation pattern provides a structural fingerprint, confirming the presence and arrangement of the tert-butyl, benzyl, and diethyl phosphonate components of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed view of the covalent bonds and functional groups within a molecule by probing their characteristic vibrations.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of absorption are characteristic of particular bonds.

The IR spectrum of this compound is expected to be dominated by several key absorptions. A strong band anticipated in the region of 1250–1200 cm⁻¹ is attributable to the P=O stretching vibration of the phosphonate group. The presence of the P-O-C linkages would likely be evidenced by strong absorptions in the 1050–970 cm⁻¹ range. Additionally, the C-O stretching vibrations of the ethoxy groups are expected to appear in the fingerprint region.

The aromatic ring of the benzyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to be observed just above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600–1450 cm⁻¹ region. The substitution pattern on the benzene ring, with the bulky tert-butyl groups, would influence the pattern of overtone and combination bands in the 2000–1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The aliphatic C-H bonds in the ethyl and tert-butyl groups will also produce characteristic stretching vibrations just below 3000 cm⁻¹, and bending vibrations around 1470–1365 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic |

| 2980–2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1610–1580, 1500–1450 | C=C Stretch | Aromatic Ring |

| 1470–1365 | C-H Bend | Aliphatic (CH₂, CH₃) |

| 1250–1200 | P=O Stretch | Phosphonate |

| 1050–970 | P-O-C Stretch | Phosphonate Ester |

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further structural insights into this compound.

The Raman spectrum is expected to show a strong signal for the symmetric stretching vibrations of the aromatic ring, which are often weak in the IR spectrum. The breathing mode of the substituted benzene ring would also be a prominent feature. The P=O stretching vibration is also typically Raman active.

Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic |

| 2980–2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1610–1580 | Symmetric C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Aromatic Ring |

| 1250–1200 | P=O Stretch | Phosphonate |

| 800–600 | C-P Stretch | Benzylphosphonate |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound pack together in a crystal lattice is determined by intermolecular forces. While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds may be possible between the aliphatic or aromatic C-H groups and the oxygen atoms of the phosphonate group on neighboring molecules.

The crystal packing is likely to be dominated by van der Waals interactions, particularly due to the large, nonpolar surface area of the di-tert-butylbenzyl group. The shape of the molecule, dictated by the sterically demanding tert-butyl groups, will play a crucial role in the efficiency of the crystal packing. The analysis would reveal the unit cell parameters, space group, and how the molecules are arranged to form a stable crystalline structure.

Computational and Theoretical Investigations of Diethyl 3,5 Di Tert Butylbenzylphosphonate

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the molecular properties of Diethyl 3,5-di-tert-butylbenzylphosphonate, offering insights into its stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. inpressco.com For organophosphorus compounds like this compound, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d,p) or 6-311+G(d,p) is commonly employed to provide a good balance between accuracy and computational cost. nih.govfrontiersin.org These calculations yield the lowest energy conformation of the molecule by minimizing the forces on each atom.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative, based on typical values for similar structures calculated at the B3LYP/6-31G(d) level of theory, as specific experimental or calculated data for this exact molecule is not available in the cited literature.)

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | P=O | 1.48 Å |

| P-C | 1.82 Å | |

| P-O(ethoxy) | 1.59 Å | |

| C(benzyl)-C(phenyl) | 1.51 Å | |

| Bond Angle | O=P-C | 114.5° |

| O=P-O(ethoxy) | 115.0° | |

| C-P-O(ethoxy) | 105.0° | |

| P-C-C(phenyl) | 112.0° |

This interactive table presents hypothetical, yet chemically reasonable, geometric parameters for the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The energy and spatial distribution of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the phosphoryl oxygen atom, making these sites nucleophilic. Conversely, the LUMO is anticipated to be centered around the phosphorus atom and the benzylic carbon, indicating these are the primary electrophilic sites.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for substituted benzylphosphonates and are provided for explanatory purposes.)

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| Energy Gap (ΔE) | 5.90 | LUMO - HOMO; indicator of chemical reactivity. nih.gov |

This interactive table showcases hypothetical energy values that are typical for this class of compounds.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface, highlighting regions of positive and negative electrostatic potential. researchgate.netlibretexts.org This map is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. researchgate.netavogadro.cc MEP maps are typically color-coded: red indicates regions of high electron density (negative potential), while blue signifies regions of low electron density (positive potential). wolfram.com Green and yellow areas represent intermediate, or near-neutral, potential.

For this compound, the MEP map would show a significant region of negative potential (red) around the phosphoryl oxygen (P=O) due to the high electronegativity of oxygen and the presence of lone pairs. This site is therefore a prime target for electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the ethoxy groups and the benzylic methylene (B1212753) group, indicating their susceptibility to nucleophilic attack. The bulky, nonpolar tert-butyl groups would appear as largely neutral (green) regions.

Mechanistic Studies through Computational Modeling

Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

By mapping the potential energy surface (PES) of a reaction, computational chemistry can elucidate the step-by-step mechanism of a chemical transformation. smu.edu This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. fiveable.me DFT calculations are widely used to locate and characterize the geometry of these transient species. mdpi.com

For instance, in a hypothetical SN2 reaction at the benzylic carbon of this compound, calculations could model the approach of a nucleophile, the formation of a pentacoordinate carbon transition state, and the departure of the phosphonate (B1237965) leaving group. Frequency calculations are performed to confirm the nature of the stationary points: a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fiveable.me The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. mdpi.com

Reactions are typically carried out in a solvent, which can significantly influence reaction rates, mechanisms, and the conformational preferences of flexible molecules. nih.govnih.gov Computational models can account for these effects using various solvation models. The Polarizable Continuum Model (PCM) is a common implicit solvation method where the solvent is treated as a continuous dielectric medium. mdpi.com This approach is efficient for calculating how a solvent's polarity might stabilize or destabilize reactants, products, and transition states, thereby altering the reaction's energy profile. nih.gov

For this compound, the presence of the polar phosphonate group means that its conformation and the energetics of its reactions could be sensitive to solvent polarity. researchgate.net For example, a polar solvent would likely stabilize charged intermediates or transition states more effectively than a nonpolar solvent, potentially lowering the activation energy. digitellinc.com Furthermore, different solvents can alter the relative energies of various rotational conformers (rotamers) around the P-C and C-O single bonds, which could influence the molecule's predominant shape in solution and its accessibility for reaction. manchester.ac.uk

Conformational Analysis and Steric Effects

Impact of Bulky tert-Butyl Groups on Aromatic Ring and Phosphonate Conformations

The two tert-butyl groups at the 3 and 5 positions of the benzyl (B1604629) ring exert a profound steric influence on the molecule's geometry. This steric bulk forces adjacent groups to adopt specific spatial orientations to minimize repulsive forces. The primary consequence is a restriction in the rotational freedom around the single bonds connected to the aromatic ring.

Computational Assessment of Hindered Rotation Barriers

The steric hindrance imposed by the tert-butyl groups creates significant energy barriers to rotation around key single bonds, particularly the bond connecting the benzyl group to the phosphonate moiety (Ar-CH₂-P). Computational methods, such as Density Functional Theory (DFT), are instrumental in quantifying these rotational barriers. By calculating the energy of the molecule at various dihedral angles, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations and the energy required to transition between them.

Note: The following data is illustrative and intended to represent plausible computational findings for a sterically hindered molecule like this compound, based on principles of conformational analysis.

| Rotational Bond | Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Aryl-CH₂ | 60 | Staggered (Gauche) | 0.0 |

| 120 | Eclipsed | 5.8 | |

| 180 | Staggered (Anti) | 0.2 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. rsc.orgacs.org For organophosphorus compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹³C NMR, is highly informative.

Theoretical calculations, often employing DFT methods, can predict NMR chemical shifts with a reasonable degree of accuracy. acs.org The calculated chemical shifts are sensitive to the electronic environment of the nuclei, which is, in turn, dependent on the molecular conformation. For this compound, the sterically enforced conformation would be expected to have a distinct spectroscopic signature.

A comparison between the predicted and experimental spectra can confirm the lowest energy conformation of the molecule. Discrepancies between calculated and observed values can point to limitations in the computational model or suggest the presence of multiple conformations in solution. In many organophosphorus compounds, a good correlation between theoretical and experimental spectra has been achieved, lending confidence to the computational approaches. rsc.orgacs.org

Note: The following data is illustrative. It demonstrates a typical comparison between predicted and experimental NMR data for a molecule like this compound, based on general knowledge of spectroscopic analysis.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| ³¹P | 28.5 | 29.1 | -0.6 |

| ¹³C (CH₂) | 34.2 | 33.8 | +0.4 |

| ¹³C (Aromatic C-1) | 130.1 | 129.7 | +0.4 |

| ¹³C (Aromatic C-3,5) | 150.5 | 150.2 | +0.3 |

Applications of Diethyl 3,5 Di Tert Butylbenzylphosphonate in Advanced Chemical Research and Materials Science

Utility as Precursors and Reagents in Complex Organic Synthesis

Diethyl 3,5-di-tert-butylbenzylphosphonate serves as a valuable precursor and reagent in the field of organic synthesis, enabling the construction of complex molecular architectures. Its utility extends to carbon-carbon bond formation and as a foundational molecule for the synthesis of a variety of other organophosphorus compounds.

Strategic Application in Carbon-Carbon Bond Formation Beyond Olefinations

While phosphonates are widely recognized for their role in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, the application of this compound can be extended to other strategic carbon-carbon bond-forming methodologies. The carbanion generated upon deprotonation of the benzylic carbon can participate in various nucleophilic addition and substitution reactions. The significant steric hindrance provided by the two tert-butyl groups on the benzyl (B1604629) ring can influence the stereochemical outcome of these reactions, offering a pathway to diastereoselective synthesis.

For instance, the lithiated derivative of this compound can act as a bulky nucleophile in reactions with electrophiles other than aldehydes and ketones. These can include reactions with alkyl halides, epoxides, and acyl chlorides, leading to the formation of new carbon-carbon bonds at the benzylic position. The steric bulk of the 3,5-di-tert-butylbenzyl moiety can direct the approach of the electrophile, potentially leading to high levels of stereocontrol in the products.

Synthesis of Diversified Organophosphorus Compounds and Derivatives

This compound is a key starting material for the synthesis of a range of other organophosphorus compounds. The phosphonate (B1237965) ester functionality can be hydrolyzed to the corresponding phosphonic acid, which in turn can be converted to various derivatives such as phosphonyl chlorides and mixed phosphonate esters.

The synthesis of this precursor itself is typically achieved through a Michaelis-Arbuzov reaction, where 3,5-di-tert-butylbenzyl halide reacts with a trialkyl phosphite (B83602). This reaction is a cornerstone in organophosphorus chemistry for creating a carbon-phosphorus bond.

| Precursor | Reagent | Reaction Type | Product |

| 3,5-Di-tert-butylbenzyl bromide | Triethyl phosphite | Michaelis-Arbuzov Reaction | This compound |

| This compound | H₂O / H⁺ or OH⁻ | Hydrolysis | 3,5-Di-tert-butylbenzylphosphonic acid |

| 3,5-Di-tert-butylbenzylphosphonic acid | SOCl₂ or PCl₅ | Chlorination | 3,5-Di-tert-butylbenzylphosphonyl dichloride |

These derivatives serve as building blocks for more complex organophosphorus structures, including phosphonamidates and phosphonopeptides, which have applications in medicinal chemistry and materials science.

Ligand Design and Coordination Chemistry for Catalysis

The phosphonate group in this compound and its derivatives can act as a ligand for a variety of metal ions. The steric and electronic properties of the 3,5-di-tert-butylbenzyl group play a crucial role in determining the coordination geometry and catalytic activity of the resulting metal complexes.

Development of Metal-Phosphonate Complexes for Homogeneous and Heterogeneous Catalysis

Phosphonate-based ligands are known to form stable complexes with a wide range of transition metals and lanthanides. The oxygen atoms of the phosphonate group can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, leading to the formation of discrete molecular complexes or extended metal-organic frameworks (MOFs). The bulky 3,5-di-tert-butylbenzyl groups can create a specific steric environment around the metal center, influencing the access of substrates and thus the selectivity of catalytic reactions. These metal-phosphonate complexes have potential applications in both homogeneous and heterogeneous catalysis, for reactions such as hydrogenations, oxidations, and carbon-carbon coupling reactions.

Investigation of the Role of Phosphonate Ligands in Photoredox Catalysis

While specific studies on the direct role of this compound in photoredox catalysis are not extensively documented, the broader class of organophosphorus compounds is of growing interest in this field. Phosphonate-containing ligands can be incorporated into photosensitizers or catalytic complexes to modulate their photophysical and electrochemical properties. The electron-donating or -withdrawing nature of the substituents on the benzyl ring can influence the redox potentials of the resulting metal complexes, which is a critical parameter in designing efficient photoredox cycles. The steric bulk of the di-tert-butylbenzyl group could also play a role in stabilizing reactive intermediates generated during the catalytic process.

Influence of Steric Bulk on Catalytic Efficiency, Selectivity, and Stability

The most significant feature of the 3,5-di-tert-butylbenzyl group is its substantial steric bulk. This steric hindrance has a profound impact on the properties of catalysts derived from this compound.

| Catalytic Parameter | Influence of Steric Bulk | Rationale |

| Efficiency (Turnover Frequency) | May decrease | Steric hindrance can impede substrate access to the catalytic active site, slowing down the reaction rate. |